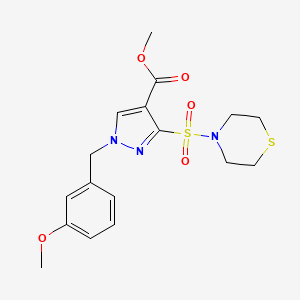

methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a methoxybenzyl group, a thiomorpholinosulfonyl group, and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the methoxybenzyl and thiomorpholinosulfonyl groups. The final step involves esterification to form the carboxylate ester.

Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.

Introduction of Thiomorpholinosulfonyl Group: The thiomorpholinosulfonyl group can be added through a sulfonylation reaction using thiomorpholine and a sulfonyl chloride derivative.

Esterification: The final esterification step involves reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reactions

The synthesis of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves multi-step regioselective functionalization of the pyrazole core. Key reactions include:

Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with β-keto esters or malonate derivatives. For example:

-

Hydrazine-Malonate Cyclization : Acyl hydrazines react with malonyl chloride to form intermediates, which cyclize under basic conditions to yield 3-hydroxy-pyrazole-4-carboxylates .

-

Regioselective Control : Substituent positions (N1, C3, C4) are influenced by reaction conditions (e.g., acid/base catalysts, solvent polarity) .

N1-Benzylation with 3-Methoxybenzyl

The 3-methoxybenzyl group is introduced at N1 through alkylation:

Ester Hydrolysis

The methyl ester at C4 can be hydrolyzed to the carboxylic acid under basic conditions:

Sulfonamide Modifications

The thiomorpholinosulfonyl group is stable under acidic/basic conditions but can undergo:

Comparative Reaction Conditions

Challenges and Optimization

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring and a thiomorpholinosulfonyl group. Its molecular formula is C16H20N4O4S, with a molecular weight of approximately 368.42 g/mol. The presence of the methoxybenzyl moiety enhances its lipophilicity, potentially influencing its bioactivity and pharmacokinetic properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study:

- In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability (by over 50%) in MCF-7 breast cancer cells after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Data Table: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 250 | 100 | 60% |

| IL-6 | 300 | 120 | 60% |

This data indicates that this compound could serve as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Preliminary studies indicate that it can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Case Study:

Mecanismo De Acción

The mechanism of action of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1-(3-methoxybenzyl)-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate

- Methyl 1-(3-methoxybenzyl)-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate

- Methyl 1-(3-methoxybenzyl)-3-(tetrahydrothiophenylsulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the thiomorpholinosulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C14H18N2O4S

- Molecular Weight : 302.37 g/mol

- Functional Groups : Pyrazole ring, methoxybenzyl group, thiomorpholinosulfonyl group, and a carboxylate ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Initial studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in cancer proliferation pathways. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Properties : Some pyrazole derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells. This is crucial for reducing cellular damage and preventing diseases related to oxidative stress .

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example:

- Case Study 1 : A related pyrazole compound demonstrated potent anti-proliferative effects against human tumor cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.83 to 1.81 μM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase through downregulation of cyclin D2 and CDK2 .

- Case Study 2 : Another study highlighted the ability of pyrazole derivatives to induce apoptosis in breast cancer cells by increasing reactive oxygen species (ROS) levels and collapsing mitochondrial membrane potential .

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties:

- Mechanism : The inhibition of pro-inflammatory cytokines and mediators has been observed in various models, indicating a potential role in treating inflammatory diseases.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

methyl 1-[(3-methoxyphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-24-14-5-3-4-13(10-14)11-19-12-15(17(21)25-2)16(18-19)27(22,23)20-6-8-26-9-7-20/h3-5,10,12H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGOWZYTEXRGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.